molecular formula C20H17ClF4N6O2 B2471260 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-1-[(4-fluorophenyl)methyl]-1-(3-methyl-1H-pyrazole-4-carbonyl)urea CAS No. 321574-35-0

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-1-[(4-fluorophenyl)methyl]-1-(3-methyl-1H-pyrazole-4-carbonyl)urea

Cat. No.: B2471260
CAS No.: 321574-35-0
M. Wt: 484.84
InChI Key: IUGLUFCHKCORMP-UHFFFAOYSA-N
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Description

The compound 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(4-fluorophenyl)methyl]-1-(3-methyl-1H-pyrazole-4-carbonyl)urea is a complex organic molecule featuring multiple functional groups, including a trifluoromethyl group, a pyrazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(4-fluorophenyl)methyl]-1-(3-methyl-1H-pyrazole-4-carbonyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

    Preparation of 3-chloro-5-(trifluoromethyl)pyridine: This can be achieved through the chlorination of 3-trifluoromethylpyridine using chlorine gas under controlled conditions.

    Formation of the methylamino derivative: The 3-chloro-5-(trifluoromethyl)pyridine is then reacted with methylamine to form the corresponding methylamino derivative.

    Coupling with 4-fluorobenzyl chloride: The methylamino derivative is coupled with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate.

    Formation of the pyrazole-4-carbonyl urea: The final step involves the reaction of the intermediate with 3-methyl-1H-pyrazole-4-carbonyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(4-fluorophenyl)methyl]-1-(3-methyl-1H-pyrazole-4-carbonyl)urea: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(4-fluorophenyl)methyl]-1-(3-methyl-1H-pyrazole-4-carbonyl)urea: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(4-fluorophenyl)methyl]-1-(3-methyl-1H-pyrazole-4-carbonyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl and pyrazole groups play a crucial role in enhancing its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the additional functional groups present in the target compound.

    4-fluorobenzyl chloride: Contains the fluorobenzyl moiety but lacks the pyridine and pyrazole rings.

    3-methyl-1H-pyrazole-4-carbonyl isocyanate: Contains the pyrazole and carbonyl groups but lacks the trifluoromethyl and fluorobenzyl moieties.

Uniqueness

The uniqueness of 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(4-fluorophenyl)methyl]-1-(3-methyl-1H-pyrazole-4-carbonyl)urea lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF4N6O2/c1-11-15(9-27-28-11)18(32)31(10-12-3-5-14(22)6-4-12)19(33)29-30(2)17-16(21)7-13(8-26-17)20(23,24)25/h3-9H,10H2,1-2H3,(H,27,28)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGLUFCHKCORMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)N(CC2=CC=C(C=C2)F)C(=O)NN(C)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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